molecular formula C24H26MgO8 B14105858 Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt

Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt

Cat. No.: B14105858
M. Wt: 466.8 g/mol
InChI Key: NRMWCJKNPLZLMY-UHFFFAOYSA-L
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Description

Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt is a chemical compound with the molecular formula C24H26MgO8. It is known for its unique structure, which includes two (Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid moieties coordinated to a magnesium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt typically involves the reaction of (Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid with a magnesium salt, such as magnesium chloride or magnesium acetate, under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the magnesium salt complex .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]calcium salt
  • Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]sodium salt
  • Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]potassium salt

Uniqueness

Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt is unique due to its specific coordination with magnesium, which can influence its chemical reactivity and biological activity. Compared to its calcium, sodium, and potassium counterparts, the magnesium salt may exhibit different solubility, stability, and interaction with biological systems .

Properties

IUPAC Name

magnesium;3-(2,4-dimethoxyphenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H14O4.Mg/c2*1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3;/h2*4-7H,1-3H3,(H,13,14);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMWCJKNPLZLMY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26MgO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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